1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
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Description
The compound “1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Electrochemical Synthesis and Reaction Mechanisms
Electrochemical synthesis techniques have been applied to derivatives of the specified compound, demonstrating the potential for creating new arylthiobenzazoles. These processes involve electrochemical oxidation in the presence of nucleophiles, indicating a method for generating p-quinone imine which participates in Michael addition reactions with 2-SH-benzazoles. This pathway suggests a versatile approach for synthesizing disubstituted derivatives and exploring oxidation mechanisms in organic chemistry (Amani & Nematollahi, 2012).
Green Chemistry and Microwave-Assisted Synthesis
Innovative green chemistry approaches, such as microwave-assisted synthesis, have been employed to efficiently synthesize derivatives of this compound. These methods emphasize eco-friendly practices and have been shown to significantly accelerate reactions, offering an environmentally sustainable alternative to conventional synthesis techniques. The crystalline structures of the synthesized products have been characterized, demonstrating the efficacy of microwave irradiation in organic synthesis processes (Said et al., 2020).
Antimicrobial and Antiviral Activities
Several studies have investigated the antimicrobial and antiviral properties of derivatives, revealing that certain compounds exhibit significant activities against a range of bacteria and fungi. These findings underscore the potential for developing new antimicrobial agents based on this chemical framework. The studies cover various synthetic strategies and biological evaluations, providing insights into the structure-activity relationships that govern antimicrobial efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Crystal Structure Analysis
The analysis of crystal structures of derivatives offers valuable information on their conformation and molecular interactions. Such studies can inform the design of compounds with desired physical and chemical properties, facilitating the optimization of biological activity and solubility. Detailed structural analysis through X-ray diffraction and Hirshfeld Surface Analysis provides a foundation for understanding the molecular basis of the compound's reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).
Properties
IUPAC Name |
1-[4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-16-5-4-6-19-20(16)23-22(28-19)25-13-11-24(12-14-25)21(27)18-9-7-17(8-10-18)15(2)26/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSNNHSLXJERLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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